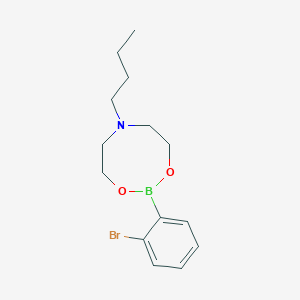

2-(2-溴苯基)-6-丁基-1,3,6,2-二噁杂硼环烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

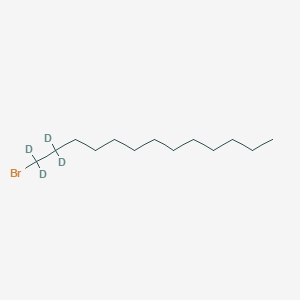

The synthesis of related compounds involves complex reactions with specific reagents and conditions. For instance, the synthesis of 2,6-bis(oxazolinyl)phenylnickel(II) bromide complexes involves selective bis-ortho lithiation followed by transmetalation reactions with nickel bromide . Similarly, aryl phosphorodichloridates react with bromo-phenol derivatives in the presence of triethylamine to yield aryloxy-6-bromo-3-(4-chlorophenyl)-3,4-dihydrobenzo[e][1,3,2]oxazaphosphinine 2-oxides . These methods could potentially be adapted for the synthesis of "2-(2-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane" by choosing appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of related compounds shows significant variation depending on the substituents and the core structure. For example, the presence of a methyl group in a dioxazaborocane ring leads to a longer N→B bond length . The boron-nitrogen distances in certain 1,3,6,2-dioxazaborocanes provide evidence for a B←N transannular interaction, which is a key feature in these compounds . These structural insights are crucial for understanding the potential geometry and bonding in "2-(2-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane".

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of "2-(2-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane". However, the reactivity of similar compounds can be inferred. For example, the synthesis of new 1,3,6,2-dioxazaborocanes involves reactions with aryl- or methylboronic acids . These reactions could potentially be relevant to the compound , suggesting that it may also react with boronic acids or similar reagents under the right conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized by various spectroscopic techniques such as IR, NMR, and X-ray diffraction . These techniques reveal details about the bonding, geometry, and electronic structure of the compounds. For instance, the distorted tetrahedral coordination polyhedra of the boron atoms and the cofacial arrangement of substituted aromatic rings are notable features . These properties are important for predicting the behavior of "2-(2-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane" in different environments and its potential applications.

科学研究应用

邻位官能化芳基硼酸的合成

“2-(2-溴苯基)-6-丁基-1,3,6,2-二噁杂硼环烷”已用于邻位官能化芳基硼酸的制备中。该化合物经历 Br/Li 交换反应,这是合成途径中的关键步骤。此过程能够在芳基硼酸的邻位引入各种官能团,从而合成 1,3-二氢-1-羟基-3-芳基苯并[c][2,1]氧杂硼烷。这些化合物以其围绕 Caryl 键的高旋转阻碍而著称,这可能对材料科学和分子工程产生影响 (Dąbrowski 等人,2007)。

多态性研究

研究还深入研究了“2-(2-溴苯基)-6-丁基-1,3,6,2-二噁杂硼环烷”衍生物的多态结构,揭示了对其分子几何形状、构象及其性质对物理特性的影响的深刻见解。此类研究对于了解这些化合物的材料性质至关重要,这些性质会影响它们在包括药物和材料科学在内的各个领域的应用 (Durka 等人,2011)。

安全和危害

未来方向

作用机制

Target of Action

The primary target of 2-(2-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane is likely to be involved in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound, being an organoboron reagent, is relatively stable, readily prepared and generally environmentally benign .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves oxidative addition where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds through the SM coupling reaction . This reaction is exceptionally mild and functional group tolerant, making it a valuable tool in organic synthesis .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the SM coupling reaction is generally performed under specific conditions that have been tailored for the process . Changes in these conditions could potentially affect the efficacy and stability of the compound.

属性

IUPAC Name |

2-(2-bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BBrNO2/c1-2-3-8-17-9-11-18-15(19-12-10-17)13-6-4-5-7-14(13)16/h4-7H,2-3,8-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLNVCXQNTXWSKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCCN(CCO1)CCCC)C2=CC=CC=C2Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BBrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30584924 |

Source

|

| Record name | 2-(2-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1257641-07-8 |

Source

|

| Record name | 2-(2-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1257641-07-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。